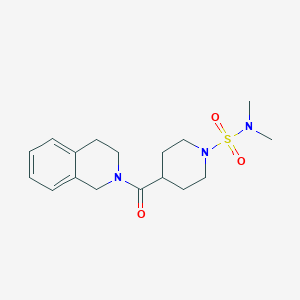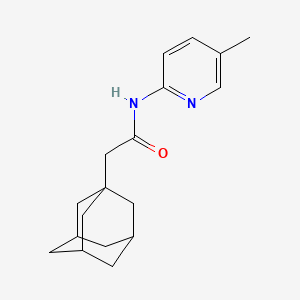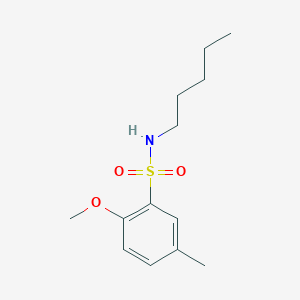
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
描述
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. This compound is a potent inhibitor of chloride channels and has been found to have a wide range of biochemical and physiological effects.
作用机制
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions through the channel, resulting in an inhibition of chloride ion transport across the cell membrane. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has also been found to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has also been found to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.
实验室实验的优点和局限性
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide in lab experiments is its potency as a chloride channel inhibitor. It has been found to be effective at inhibiting chloride channels in a variety of cell types, making it a useful tool for studying the role of chloride channels in various physiological processes. However, one limitation of using 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide is its potential for off-target effects. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been found to inhibit other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels. This would allow for a more precise study of the role of chloride channels in various physiological processes. Another area of interest is the study of the role of chloride channels in the development of diseases such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide to specific cell types could allow for more targeted inhibition of chloride channels in vivo.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively used in scientific research to study the role of chloride channels in various physiological processes. It has been found to be a potent inhibitor of chloride channels in a variety of cell types, including red blood cells, neurons, and cardiac myocytes. 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been used to study the role of chloride channels in the regulation of cell volume, pH regulation, and membrane potential.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)24(22,23)20-11-8-15(9-12-20)17(21)19-10-7-14-5-3-4-6-16(14)13-19/h3-6,15H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRTXIQSFTGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(anilinocarbonyl)amino]-2,2-dimethyl-N-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide](/img/structure/B4740421.png)
![N'-[2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4740435.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4740443.png)


![1-(2-methoxy-5-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4740456.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4740470.png)

![5-propyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B4740488.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4740497.png)

![ethyl [4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4740509.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4740511.png)